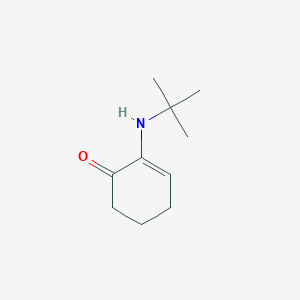

2-(tert-Butylamino)cyclohex-2-en-1-one

Description

2-(tert-Butylamino)cyclohex-2-en-1-one is a substituted cyclohexenone derivative featuring a tertiary butylamine group at the 2-position of the α,β-unsaturated ketone ring. This compound combines the reactivity of the enone system with the steric and electronic effects of the tert-butylamino substituent.

Properties

CAS No. |

121897-60-7 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-(tert-butylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C10H17NO/c1-10(2,3)11-8-6-4-5-7-9(8)12/h6,11H,4-5,7H2,1-3H3 |

InChI Key |

VJOIADYDRYLQQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amine bond.

Industrial Production Methods: In an industrial setting, the production of 2-(tert-Butylamino)cyclohex-2-en-1-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexanone derivatives.

Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

2-(tert-Butylamino)cyclohex-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)cyclohex-2-en-1-one involves its interaction with

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Benzylamino)cyclohex-2-en-1-one

- Structure: Features a benzylamino group at the 3-position of the cyclohexenone ring (CAS: 41609-04-5).

- Key Differences: Substituent Position: The benzylamino group is at the 3-position, whereas 2-(tert-butylamino)cyclohex-2-en-1-one has the amino group at the 2-position. Substituent Type: Benzyl (aromatic, bulky) vs. tert-butyl (aliphatic, highly branched).

- Safety Profile: The benzylamino analog requires stringent safety measures, including oxygen administration and avoidance of mouth-to-mouth resuscitation if inhaled, indicating significant toxicity risks .

Table 1: Substituent Comparison

*Estimated based on molecular formula.

4-Hydroxymethyl-2-cyclohexen-1-one

- Structure : Contains a hydroxymethyl group at the 4-position (CAS: 224578-91-0).

- Key Differences: Functional Group: Hydroxymethyl (polar, hydrogen-bonding) vs. tert-butylamino (basic, bulky). Positional Effects: The 4-hydroxymethyl group may influence ring conformation differently than the 2-amino substituent, altering solubility and hydrogen-bonding capacity.

- Synthesis: Prepared via [4+2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, followed by reduction . This method highlights the versatility of cyclohexenone derivatives in Diels-Alder reactions.

Table 2: Functional Group and Reactivity Comparison

2-tert-Butyl-N-(2-methylcyclohexyl)cyclohexan-1-amine

- Structure : A fully saturated cyclohexane derivative with tert-butyl and methylcyclohexyl substituents (Molecular Formula: C₁₇H₃₃N).

- Key Differences :

Research Findings and Implications

- Reactivity Trends: The tert-butylamino group in 2-(tert-Butylamino)cyclohex-2-en-1-one likely enhances nucleophilicity compared to benzylamino or hydroxymethyl analogs, making it a candidate for asymmetric catalysis or pharmaceutical intermediates.

- Safety Considerations: Amino-substituted cyclohexenones generally require careful handling due to inhalation risks and corrosivity, as seen in the benzylamino analog’s safety protocols .

- Synthetic Applications: Cyclohexenone derivatives are pivotal in constructing complex polycyclic frameworks, as demonstrated by the [4+2] cycloaddition strategy for 4-hydroxymethyl-2-cyclohexen-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.